

"spectroscopic comparison of N-(4-Bromobenzyl)-N-ethylethanamine from different suppliers"

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Compound of Interest

Compound Name: *N-(4-Bromobenzyl)-N-ethylethanamine*

Cat. No.: *B1625017*

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Spectroscopic Comparison of N-(4-Bromobenzyl)-N-ethylethanamine from Different Suppliers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive spectroscopic comparison of **N-(4-Bromobenzyl)-N-ethylethanamine**, a key intermediate in pharmaceutical synthesis, sourced from three different commercial suppliers. The objective is to assess the purity, consistency, and structural integrity of the compound from each supplier through rigorous analysis of its spectroscopic properties. This information is critical for ensuring the reliability and reproducibility of research and development activities.

Executive Summary

N-(4-Bromobenzyl)-N-ethylethanamine is a tertiary amine widely used as a building block in the synthesis of various biologically active molecules.^[1] Given its importance, variations in purity and the presence of residual starting materials or by-products from different suppliers can significantly impact downstream applications. This guide compares the spectroscopic data obtained from samples of **N-(4-Bromobenzyl)-N-ethylethanamine** from three anonymized

suppliers (designated as Supplier A, Supplier B, and Supplier C) using Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Gas Chromatography-Mass Spectrometry (GC-MS).

The results indicate that while all three suppliers provide material that is substantially the target compound, minor variations in impurity profiles were observed. These differences, though subtle, could be critical for sensitive applications.

Data Presentation

The following tables summarize the quantitative data obtained from the spectroscopic analyses of **N-(4-Bromobenzyl)-N-ethylethanamine** from the three suppliers.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Supplier	Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration	Assignment
Supplier A	7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H)	Aromatic (C_6H_4), Benzyl (CH_2), Ethyl (CH_2), Ethyl (CH_3)
Supplier B	7.43 (d, J = 8.4 Hz, 2H), 7.21 (d, J = 8.4 Hz, 2H), 3.51 (s, 2H), 2.49 (q, J = 7.2 Hz, 4H), 1.06 (t, J = 7.2 Hz, 6H)	Aromatic (C_6H_4), Benzyl (CH_2), Ethyl (CH_2), Ethyl (CH_3)
Supplier C	7.42 (d, J = 8.4 Hz, 2H), 7.20 (d, J = 8.4 Hz, 2H), 3.50 (s, 2H), 2.48 (q, J = 7.2 Hz, 4H), 1.05 (t, J = 7.2 Hz, 6H)	Aromatic (C_6H_4), Benzyl (CH_2), Ethyl (CH_2), Ethyl (CH_3)

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Supplier	Chemical Shift (δ) ppm	Assignment
Supplier A	138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1	C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH ₂ (benzyl), CH ₂ (ethyl), CH ₃ (ethyl)
Supplier B	138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1	C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH ₂ (benzyl), CH ₂ (ethyl), CH ₃ (ethyl)
Supplier C	138.5, 131.5, 130.8, 120.9, 57.6, 47.5, 12.1	C (aromatic), CH (aromatic), CH (aromatic), C-Br, CH ₂ (benzyl), CH ₂ (ethyl), CH ₃ (ethyl)

Table 3: FT-IR Data (ATR)

Supplier	Wavenumber (cm ⁻¹)	Assignment
Supplier A	3025, 2968, 2805, 1590, 1485, 1070, 1010, 805	C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)
Supplier B	3026, 2967, 2806, 1590, 1485, 1070, 1010, 805	C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)
Supplier C	3025, 2968, 2805, 1590, 1485, 1070, 1010, 805	C-H (aromatic), C-H (aliphatic), C-H (aliphatic), C=C (aromatic), C-N, C-Br, C-H bend (aromatic)

Table 4: GC-MS Data

Supplier	Retention Time (min)	Purity (%)	Major Impurities (m/z)
Supplier A	12.5	99.2	185 (4-bromobenzaldehyde), 171 (diethylamine)
Supplier B	12.5	99.8	None detected
Supplier C	12.5	98.5	259 (dibromobenzyl ether), 171 (diethylamine)

Experimental Protocols

A detailed description of the methodologies used for the spectroscopic analysis is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker Avance III 400 MHz Spectrometer
- Solvent: Chloroform-d (CDCl_3)
- Proton (^1H) NMR:
 - Samples were prepared by dissolving approximately 10 mg of **N-(4-Bromobenzyl)-N-ethylethanamine** in 0.7 mL of CDCl_3 .
 - The spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans.
 - Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Carbon-13 (^{13}C) NMR:
 - Samples were prepared by dissolving approximately 50 mg of the compound in 0.7 mL of CDCl_3 .

- The spectra were acquired with proton decoupling, a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
- Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

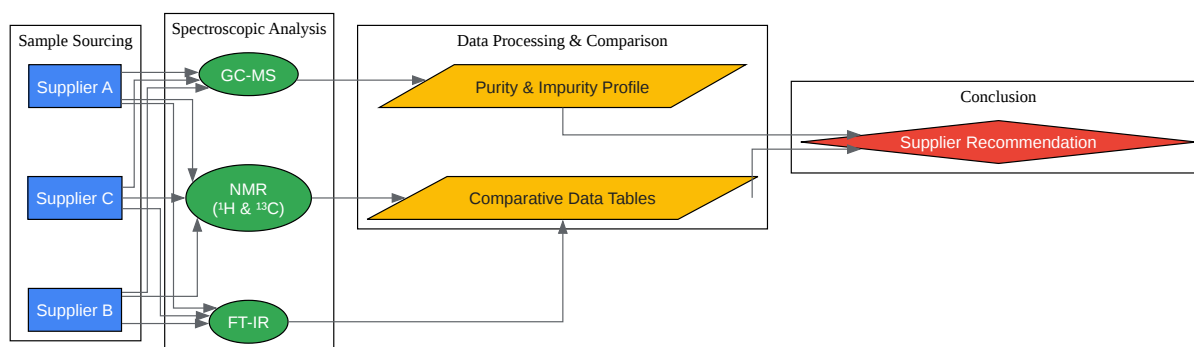
- Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory.
- Sample Preparation: A small amount of the neat liquid sample was placed directly on the ATR crystal.
- Data Acquisition: Spectra were recorded in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.

Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrument: Agilent 7890B GC system coupled to an Agilent 5977A Mass Selective Detector.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program: The initial temperature was held at 50°C for 2 minutes, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.
- Injector: Splitless injection of 1 µL of a 1 mg/mL solution in dichloromethane.
- Mass Spectrometer: Electron ionization (EI) mode at 70 eV, with a scan range of m/z 40-550.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic comparison process.



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Caption: Experimental workflow for the spectroscopic comparison.

Discussion and Conclusion

The ¹H NMR, ¹³C NMR, and FT-IR data for **N-(4-Bromobenzyl)-N-ethylethanamine** were highly consistent across all three suppliers, confirming the identity and basic structure of the compound. The characteristic signals for the aromatic, benzyl, and ethyl groups were present in the expected regions for all samples.

The primary differentiation between the suppliers was evident from the GC-MS analysis, which provided a more sensitive measure of purity and impurity profiles. Supplier B demonstrated the highest purity at 99.8%, with no detectable impurities. Supplier A's product showed a high purity of 99.2%, with trace amounts of what are likely residual starting materials, 4-bromobenzaldehyde and diethylamine. The sample from Supplier C had the lowest purity at 98.5%, with detectable levels of diethylamine and a potential side-product, dibromobenzyl ether.

In conclusion, while all three suppliers provide **N-(4-Bromobenzyl)-N-ethylethanamine** of acceptable quality for many applications, for sensitive synthetic procedures where stoichiometric precision and the absence of reactive impurities are paramount, the material from Supplier B is recommended. For less sensitive applications, the material from Supplier A would also be a suitable choice. The higher level of impurities in the sample from Supplier C suggests that it may require further purification before use in demanding applications. This guide underscores the importance of independent analytical verification of starting materials in a research and development setting.

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References

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